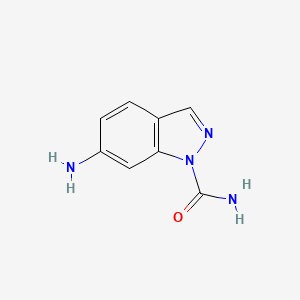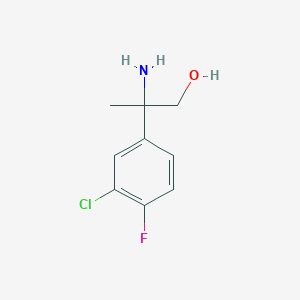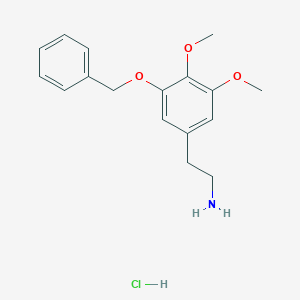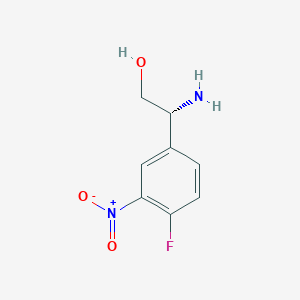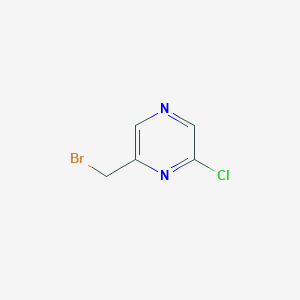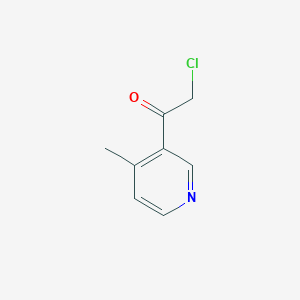
4-Methyl-3-(2-chloroacetyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-chloroacetyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a chloroacetyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-chloroacetyl)pyridine typically involves the chlorination of 4-methyl-3-acetylpyridine. One common method includes the reaction of 4-methyl-3-acetylpyridine with thionyl chloride (SOCl₂) under reflux conditions to introduce the chloroacetyl group . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-chloroacetyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (LiAlH₄), anhydrous conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloroacetyl group.
Oxidation: 4-Methyl-3-(2-carboxyl)pyridine.
Reduction: 4-Methyl-3-(2-hydroxyacetyl)pyridine.
Scientific Research Applications
4-Methyl-3-(2-chloroacetyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.
Industrial Chemistry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-chloroacetyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-acetylpyridine: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
3-(2-Chloroacetyl)pyridine: Lacks the methyl group, which may affect its steric and electronic properties.
4-Methyl-3-(2-bromoacetyl)pyridine: Similar structure but with a bromoacetyl group instead of chloroacetyl, leading to different reactivity.
Uniqueness
4-Methyl-3-(2-chloroacetyl)pyridine is unique due to the presence of both the methyl and chloroacetyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-(4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-10-5-7(6)8(11)4-9/h2-3,5H,4H2,1H3 |
InChI Key |
NRGXDHGSEPOAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



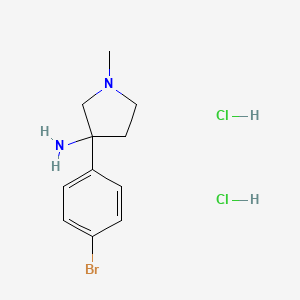
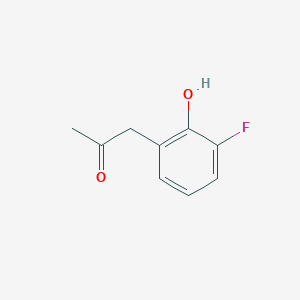
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)
![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)


